Product packaging for Coriariin B(Cat. No.:CAS No. 106339-49-5)

Coriariin B

Cat. No.: B12760086
CAS No.: 106339-49-5
M. Wt: 1106.8 g/mol
InChI Key: JYGFZLCXGAQJNW-UHFFFAOYSA-N
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Description

Historical Overview of Coriariin B Discovery and Initial Characterization

This compound was first isolated and identified in 1986 by a team of researchers including Shin Hattori, Tsutomu Hatano, and Takuo Okuda. researchgate.netjst.go.jp Their work focused on the chemical constituents of the leaves of Coriaria japonica A. GRAY, a plant known to be rich in tannins. researchgate.netjst.go.jpnaturalis.nl During their investigation, they successfully isolated two new hydrolyzable tannins, which they named coriariin A and this compound. researchgate.netjst.go.jp

The initial characterization of this compound was conducted alongside several other known compounds extracted from the same plant, such as geraniin (B209207), tellimagrandin I and II, and various rugosins. researchgate.netjst.go.jp The structure of this compound, a monomeric ellagitannin, was established through meticulous spectroscopic and chemical analysis. researchgate.netjst.go.jp This foundational research laid the groundwork for all subsequent studies on the compound, establishing it as a distinct entity within the rich chemical profile of the Coriaria genus. naturalis.nlcybertaxonomy.org

Classification within the Ellagitannin Family and Broader Polyphenol Context

This compound belongs to a large and diverse class of plant secondary metabolites known as polyphenols. researchgate.netresearchgate.net These compounds are characterized by the presence of multiple phenol (B47542) structural units. Within this broad category, this compound is further classified as a tannin. Historically, the term "tannin" was applied to plant extracts that could tan leather, a property stemming from their ability to bind and precipitate proteins. mdpi.com

Chemically, tannins are divided into two main groups: condensed tannins and hydrolyzable tannins. This compound is a member of the hydrolyzable tannins, which are esters of a polyol (typically glucose) and phenolic acids (like gallic acid). researchgate.net This classification means that the ester bonds in hydrolyzable tannins can be broken down (hydrolyzed) by acids, bases, or enzymes.

The most specific classification for this compound is as an ellagitannin . cybertaxonomy.orgmdpi.com Ellagitannins are a prominent subgroup of hydrolyzable tannins distinguished by the presence of at least one hexahydroxydiphenoyl (HHDP) group. mdpi.comresearchgate.netacs.org This HHDP group is formed by the oxidative C-C coupling of two galloyl groups. researchgate.netacs.org Upon hydrolysis, ellagitannins yield ellagic acid. acs.org this compound is specifically a monomeric ellagitannin, meaning it is a single, non-repeating structural unit. researchgate.netjst.go.jp This places it in contrast to its dimeric counterpart, Coriariin A, which is composed of two linked monomeric units. researchgate.netjst.go.jp Ellagitannins as a group, including this compound, are considered Type A tannins, which are polyphenols with constant, well-defined chemical structures. researchgate.netmdpi.com

Table 1: Hierarchical Classification of this compound

Classification LevelDescription
Polyphenols A broad class of plant secondary metabolites characterized by multiple phenol units. researchgate.netresearchgate.net
Tannins A subclass of polyphenols known for their ability to bind and precipitate proteins. mdpi.com
Hydrolyzable Tannins Tannins that can be hydrolyzed into a sugar or polyol and a phenolic acid. researchgate.net
Ellagitannins A type of hydrolyzable tannin that yields ellagic acid upon hydrolysis, characterized by the presence of hexahydroxydiphenoyl (HHDP) groups. mdpi.comresearchgate.netacs.org
Monomeric Ellagitannin An ellagitannin consisting of a single structural unit, which accurately describes this compound. researchgate.netjst.go.jp

Significance and Research Trajectory of this compound in Natural Product Chemistry

The significance of this compound in natural product chemistry is multifaceted, stemming primarily from its structural complexity and its role as a building block for more complex molecules. The pursuit of synthesizing complex natural products like ellagitannins is a major driver of innovation in organic chemistry, testing the limits of synthetic methods. tu-bs.de

A significant milestone in the study of this compound was the achievement of the total synthesis of this compound, a notable accomplishment in the field. researchgate.netresearchgate.net The development of synthetic pathways to such intricate molecules is crucial for providing access to these compounds for further study, as isolation from natural sources can be inefficient. tu-bs.denih.gov

Furthermore, the research trajectory of this compound is closely linked to that of its dimeric form, Coriariin A. researchgate.netjst.go.jp Coriariin A has demonstrated potent biological activities, including host-mediated antitumor effects. mdpi.comjst.go.jp As this compound is the monomeric precursor to Coriariin A, understanding its chemistry and synthesis is essential for the synthesis of the larger, biologically active dimer. researchgate.netjst.go.jpworldscientific.com The first total synthesis of Coriariin A was a landmark achievement that built upon the chemical understanding of its monomeric components. acs.orgrsc.org This relationship underscores the importance of this compound as a key intermediate and target in the broader quest to synthesize and understand complex, biologically active ellagitannins. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H34O31 B12760086 Coriariin B CAS No. 106339-49-5

Properties

CAS No.

106339-49-5

Molecular Formula

C48H34O31

Molecular Weight

1106.8 g/mol

IUPAC Name

2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(10-73-46(71)14-7-22(54)32(60)35(63)27(14)28-15(47(72)76-39)8-23(55)33(61)36(28)64)75-48(41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)79-45(70)13-5-21(53)31(59)25(6-13)74-38-16(42(66)67)9-24(56)34(62)37(38)65/h1-9,26,39-41,48-65H,10H2,(H,66,67)

InChI Key

JYGFZLCXGAQJNW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence, Isolation, and Primary Structural Determination of Coriariin B

Botanical Sources and Distribution of Coriariin B (e.g., Coriaria japonica)

This compound was originally isolated from the leaves of Coriaria japonica, a plant belonging to the family Coriariaceae. clockss.orgarchive.org This species has been a primary source for the study of this compound and related tannins, such as the dimeric ellagitannin Coriariin A. mdpi.comresearchgate.net While Coriaria japonica is the most cited source, the distribution of this compound is not limited to this single species. Research has identified its presence in other plants, indicating a broader botanical distribution.

Table 1: Documented Botanical Sources of this compound

Plant Species Family Plant Part
Coriaria japonica Coriariaceae Leaves clockss.orgmdpi.com
Coriaria nepalensis Coriariaceae Bark researchgate.netresearchgate.net

The presence of this compound in different plant families like Coriariaceae and Myrtaceae suggests its independent evolution or a wider distribution than initially documented. clockss.orgarabjchem.org

Academic Methodologies for Extraction and Isolation of this compound

The extraction of this compound from plant sources follows general protocols established for isolating polar secondary metabolites like tannins. The process typically begins with the collection and drying of the relevant plant material, such as leaves or bark, which is then ground into a fine powder to increase the surface area for solvent penetration. celignis.com

The powdered material is subjected to extraction with a suitable solvent. researchgate.net Given the polar nature of tannins, polar solvents or aqueous mixtures are often employed. For instance, in laboratory settings, solvents like ethyl acetate (B1210297) have been used effectively to create a crude extract containing this compound and other polyphenols. clockss.org Following the initial extraction, the resulting solution is typically concentrated under reduced pressure to yield a crude extract. This extract is a complex mixture of various compounds and requires extensive purification to isolate this compound.

Purification of the crude plant extract is essential to obtain pure this compound and is accomplished almost exclusively through various chromatographic methods. the-eye.eu The choice of technique depends on the properties of the compounds in the mixture.

Silica (B1680970) Gel Column Chromatography : This is a fundamental technique used for the separation of compounds based on polarity. In the purification of this compound and its synthetic intermediates, silica gel columns are frequently used. clockss.org A mixture of solvents, such as ethyl acetate, hexane, and dichloromethane, is passed through the column to elute the different components at different rates, allowing for their separation. clockss.org

Macroporous Resin Chromatography : This method is particularly effective for the large-scale purification of tannins from crude plant extracts. researchgate.net Resins like D101 have been successfully used to adsorb tannins from an aqueous solution, which are then desorbed using an organic solvent like ethanol, significantly increasing the purity of the tannins. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For final purification and analytical confirmation, reversed-phase HPLC is often the method of choice. nih.gov This technique offers high resolution and is capable of separating structurally similar tannins from one another.

Table 2: Chromatographic Techniques in this compound Isolation

Technique Stationary Phase Typical Mobile Phase Purpose
Silica Gel Column Chromatography Silica Gel Ethyl acetate/Hexane/Dichloromethane clockss.org Preparative separation, purification of intermediates clockss.org
Macroporous Resin Adsorption D101 Macroporous Resin Water (adsorption), Ethanol (desorption) researchgate.net Industrial-scale enrichment and purification researchgate.net

Early Spectroscopic and Chemical Evidence in Structural Elucidation Research

The determination of the complex structure of this compound in 1986 was a significant achievement that relied on the application of modern spectroscopic methods and chemical correlation studies. clockss.orgontosight.ai

Spectroscopic analysis was paramount in piecing together the molecular framework. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR were critical. ¹H-NMR provided information about the number and environment of protons, revealing the signals for the glucose core and the distinct aromatic protons of the dehydrodigalloyl and HHDP groups. clockss.org ¹³C-NMR complemented this by identifying the number and types of carbon atoms, including the carbonyl carbons of the ester linkages and the carbons of the sugar and aromatic rings. clockss.org The consistency of NMR data from natural samples and totally synthesized this compound later provided ultimate confirmation of the structure. clockss.org

Infrared (IR) Spectroscopy : IR spectra helped identify key functional groups. Characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3400 cm⁻¹) and ester carbonyl (C=O) groups (around 1700 cm⁻¹) were crucial evidence for the polyphenolic and esterified nature of the molecule. clockss.org

Mass Spectrometry (MS) : Mass spectrometry was used to determine the molecular weight and elemental composition of the compound, providing the molecular formula. clockss.org

Table 3: Key Spectroscopic Data Used in the Structural Confirmation of a this compound Precursor

Spectroscopic Method Key Observations (for a protected synthetic precursor)
¹H-NMR (400 MHz, CDCl₃) Signals corresponding to aromatic protons (δ 6.90-7.45 ppm), benzylic CH₂ groups (δ 4.92-5.15 ppm). clockss.org
¹³C-NMR (100 MHz, CDCl₃) Resonances for ester carbonyl carbons (δ ~164-171 ppm), aromatic carbons (δ ~109-153 ppm), and carbons of the glucose core and protecting groups. clockss.org

| IR (CHCl₃) | Absorption bands indicating hydroxyl groups (ν 3524 cm⁻¹), ester carbonyl groups (ν 1706 cm⁻¹), and aromatic rings (ν 1595 cm⁻¹). clockss.org |

Chemical evidence also played a vital role. The structural orientation of the dehydrodigalloyl group in this compound was confirmed through chemical correlation with a related compound, coriariin J. researchgate.net Such correlations, along with degradation studies, were standard practice in the structural elucidation of complex natural products before the advent of more advanced 2D-NMR techniques. researchgate.netuoa.gr

Biosynthetic Pathways and Precursors of Coriariin B

Proposed Enzymatic Steps in Ellagitannin Biosynthesis Leading to Coriariin B

The biosynthetic journey to this compound begins with the pivotal precursor, PGG. wikipedia.orgresearchgate.net The initial and defining step in the formation of ellagitannins is the intramolecular oxidative coupling of two galloyl groups on the PGG molecule to form an HHDP group. researchgate.net This reaction transforms the gallotannin PGG into the simplest ellagitannin, tellimagrandin II. researchgate.netnih.gov

This crucial conversion is catalyzed by a laccase-type phenol (B47542) oxidase. researchgate.netnih.gov Specifically, an enzyme isolated from Tellima grandiflora has been identified as a 'pentagalloylglucose: O₂ oxidoreductase', which facilitates the regio- and stereospecific oxidation of PGG to form the (S)-configured HHDP bridge between the 4- and 6-positions of the glucose core, yielding tellimagrandin II. researchgate.net

While the precise enzymatic sequence leading directly from tellimagrandin II to this compound has not been fully elucidated, the pathway is understood to proceed through further specific oxidative reactions. The structure of this compound consists of a glucose core with an HHDP unit spanning the 2- and 3-positions and galloyl groups at the 1-, 4-, and 6-positions. This suggests a pathway involving the formation of a 2,3-HHDP bridge. It is hypothesized that subsequent enzymatic steps, likely involving other specific oxidases and galloyltransferases, rearrange and further modify the galloyl and HHDP groups on the glucose core to arrive at the final structure of this compound. Laccases have also been shown to catalyze the dimerization of monomeric ellagitannins, such as the conversion of tellimagrandin II to cornusiin E, highlighting their role in building the structural diversity of this compound class. nih.gov

Table 1: Key Intermediates and Enzymes in the Early Ellagitannin Biosynthetic Pathway

Intermediate/EnzymeRole in Biosynthesis
Pentagalloylglucose (PGG) The central precursor for all hydrolyzable tannins, including ellagitannins. wikipedia.orgresearchgate.net
Laccase (EC 1.10.3.2) A family of multi-copper phenol oxidases that catalyze key oxidative coupling reactions. nih.govnih.govncsu.edu
'Pentagalloylglucose: O₂ oxidoreductase'A specific laccase-type enzyme that converts PGG to tellimagrandin II. researchgate.net
Tellimagrandin II The first true ellagitannin formed, containing a 4,6-HHDP group. wikipedia.orgnih.gov

Investigation of Galloyl and Hexahydroxydiphenoyl Unit Formation

The formation of the characteristic galloyl and HHDP units of this compound involves distinct biochemical processes.

Galloyl Unit Formation: The galloyl moiety is derived from gallic acid, a product of the shikimate pathway. Although several routes for gallic acid synthesis in plants have been proposed, the pathway proceeding via the dehydrogenation of 3-dehydroshikimate is considered a primary route. Once synthesized, gallic acid is activated and esterified to the glucose core through the action of specific glucosyltransferases and galloyltransferases to ultimately form PGG.

Hexahydroxydiphenoyl (HHDP) Unit Formation: The defining HHDP unit is formed via an intramolecular C-C oxidative coupling between two spatially adjacent galloyl groups esterified to the glucopyranose core. researchgate.netnih.gov This reaction is enzymatically controlled, ensuring specific regio- and stereoselectivity. researchgate.netelsevierpure.com

Research has demonstrated that laccase-type phenol oxidases are responsible for catalyzing this crucial step. researchgate.netnih.gov These enzymes facilitate a one-electron oxidation of the phenolic hydroxyl groups on two separate galloyl moieties, generating radicals. These radicals then couple to form the new biphenyl (B1667301) C-C bond of the HHDP group. nih.gov The total synthesis of this compound has biomimetically replicated this key step through an oxidative phenol coupling reaction to construct the HHDP unit in a stereoselective manner. elsevierpure.com

An alternative hypothesis for HHDP formation has also been proposed, suggesting that the oxidative coupling of two galloyl groups first yields a dehydrohexahydroxydiphenoyl (DHHDP) group. nih.govresearchgate.netsemanticscholar.org Studies on ellagitannin composition in maturing leaves have shown that DHHDP-containing tannins like amariin (B1235082) are predominant in young leaves, while HHDP-containing tannins like geraniin (B209207) become more abundant as the leaves mature. nih.govresearchgate.net This suggests a possible subsequent, non-enzymatic or enzymatic reduction of the DHHDP intermediate to the more stable HHDP group. nih.govresearchgate.net

Table 2: Proposed Mechanisms for HHDP Unit Formation

MechanismDescriptionKey Enzymes/Intermediates
Direct Oxidative Coupling Intramolecular coupling of two galloyl groups on a glucose precursor. researchgate.netnih.govLaccase (Phenol Oxidase). researchgate.netnih.gov
DHHDP Reduction Hypothesis Initial oxidative coupling forms a DHHDP intermediate, which is subsequently reduced to HHDP. nih.govresearchgate.netDehydrohexahydroxydiphenoyl (DHHDP) group. nih.gov

Metabolic Engineering and Biotechnological Approaches for Ellagitannin Production

The complex structures of ellagitannins like this compound make their chemical synthesis challenging and their extraction from plant sources often yields low quantities. Consequently, metabolic engineering and biotechnological approaches are being explored as promising alternatives for the sustainable production of these valuable compounds or their precursors. tudelft.nlnih.gov

A primary strategy involves the microbial production of key precursors. Gallic acid, the fundamental building block, can be produced efficiently through the microbial hydrolysis of tannic acid using the enzyme tannase (B8822749). nih.gov Fungi, particularly species of Aspergillus like Aspergillus fischeri, have been optimized for this bioconversion process. nih.govresearchgate.net

Further down the pathway, significant effort has focused on producing the central intermediate, PGG. While direct fermentative production of PGG in engineered microbes is still an area of active research, protocols have been developed for its efficient preparation from abundant natural sources like tannic acid through chemical or enzymatic hydrolysis. nih.gov

The engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae, provides a powerful platform for producing complex plant-derived molecules. tudelft.nlnih.govnih.gov Yeast has been successfully engineered to produce a wide array of aromatic compounds, diterpenoids, and other secondary metabolites by introducing heterologous biosynthetic genes from plants and optimizing native metabolic pathways to increase the supply of necessary precursors. tudelft.nlnih.gov These same principles are applicable to ellagitannin biosynthesis. By introducing the plant-derived genes for the enzymes that convert gallic acid into PGG and subsequently into ellagitannins, it may be feasible to develop yeast cell factories for the de novo production of compounds like this compound.

Table 3: Biotechnological Strategies for Ellagitannin-Related Production

ApproachTarget CompoundOrganism/SystemKey Features
Microbial Bioconversion Gallic AcidAspergillus fischeriUses tannase to hydrolyze abundant tannic acid. nih.govresearchgate.net
Chemo-enzymatic Synthesis Pentagalloylglucose (PGG)N/A (from tannic acid)Acidic methanolysis of tannic acid to yield the key precursor PGG. nih.gov
Metabolic Engineering Aromatic Compounds, DiterpenoidsSaccharomyces cerevisiaeIntroduction of heterologous plant pathways and optimization of host metabolism. tudelft.nlnih.gov

Synthetic Chemistry of Coriariin B and Its Analogues

Total Synthesis Strategies for Coriariin B

The first total synthesis of this compound was a notable achievement, navigating the complexities of its stereochemistry and the formation of its unique structural motifs. clockss.org The general approach involves the sequential esterification of a protected glucose core with gallic acid and a dehydrodigallic acid derivative. clockss.org A key feature of the synthesis is the late-stage construction of the hexahydroxydiphenoyl (HHDP) group. clockss.org

One reported synthesis of this compound was accomplished in 16 steps starting from gallic acid. clockss.org This multi-step process underscores the complexity of the target molecule and the need for careful strategic planning.

The construction of this compound relies on several crucial coupling reactions to assemble its constituent parts.

Esterification: The formation of ester bonds is fundamental to connecting the galloyl and dehydrodigalloyl moieties to the glucose core. The synthesis involves sequential esterification reactions, which must be carefully controlled to achieve the desired connectivity. clockss.org

Ullmann Condensation: The dehydrodigallic acid unit, a key component, can be prepared via an Ullmann condensation reaction, which forms a diaryl ether linkage. clockss.org

Oxidative Phenol (B47542) Coupling: A critical step in the total synthesis is the intramolecular oxidative phenol coupling to form the axially chiral hexahydroxydiphenoyl (HHDP) unit. clockss.org The Yamada protocol, utilizing a copper(II) chloride-n-butylamine system (CuCl₂-nBuNH₂), has been effectively employed for this transformation, achieving the desired C-C bond formation between two aromatic rings in a diastereoselective manner. clockss.org This reaction is pivotal for establishing the correct stereochemistry of the HHDP group, which is a defining feature of many ellagitannins.

The following table summarizes the key coupling reactions used in the synthesis of this compound:

Reaction Purpose Reagents/Conditions Ref
Esterification Attachment of galloyl and dehydrodigalloyl groups to the glucose core Various coupling agents clockss.org
Ullmann Condensation Formation of the diaryl ether bond in dehydrodigallic acid Copper-based catalysts clockss.org

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple chiral centers in the glucose core and the axial chirality of the HHDP group.

A key stereoselective step is the formation of the HHDP bridge. The use of Yamada's oxidative phenol coupling conditions (CuCl₂-nBuNH₂) allows for a diastereoselective C-C bond formation, leading to the desired axially chiral biphenyl (B1667301) structure. clockss.org The stereochemistry of the glucose scaffold influences the stereochemical outcome of this coupling reaction.

Protecting groups also play a role in influencing the stereochemistry of glycosylation reactions. Electron-withdrawing protecting groups, such as acyl groups, on a glycosyl donor can lead to the formation of 1,2-trans-glycosides through neighboring group participation. Conversely, non-participating protecting groups like benzyl (B1604629) ethers often favor the formation of 1,2-cis-glycosides. universiteitleiden.nlwiley-vch.de

The successful total synthesis of a complex molecule like this compound is highly dependent on a well-designed protecting group strategy. researchgate.net Protecting groups are used to temporarily mask reactive functional groups, allowing for selective reactions to occur at other positions in the molecule. pressbooks.puborganic-chemistry.org

In the synthesis of this compound, various protecting groups are employed to differentiate the numerous hydroxyl groups of the glucose core and the phenolic hydroxyls of the galloyl and dehydrodigalloyl moieties. clockss.org For instance, benzyl ethers are commonly used as "permanent" protecting groups for hydroxyls that need to remain protected throughout most of the synthesis, as they are stable to a wide range of reaction conditions and can be removed under mild catalytic hydrogenation conditions at a late stage. universiteitleiden.nlwiley-vch.de

The choice of protecting groups must be carefully considered to ensure they can be selectively introduced and removed without affecting other parts of the molecule. researchgate.net An orthogonal protecting group strategy, where different classes of protecting groups are used that can be removed under distinct conditions, is often essential in complex syntheses. organic-chemistry.org For example, a tert-butyl ester was used to protect one of the carboxylic acid groups in a dehydrodigallic acid precursor, allowing for differential reactivity. clockss.org

The following table provides examples of protecting groups that could be utilized in a synthesis like that of this compound:

Protecting Group Functional Group Protected Removal Conditions Ref
Benzyl (Bn) Hydroxyl Catalytic Hydrogenation (e.g., H₂, Pd/C) universiteitleiden.nlwiley-vch.de
Acetyl (Ac) Hydroxyl Basic (e.g., NaOMe) or Acidic Hydrolysis universiteitleiden.nlwiley-vch.de
tert-Butyldimethylsilyl (TBS) Hydroxyl Fluoride ion (e.g., TBAF) researchgate.net

Design and Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of natural products is a common strategy to explore structure-activity relationships and potentially develop compounds with improved properties. danielromogroup.com While specific research on the synthesis of a wide range of this compound derivatives is not extensively documented in the provided results, the principles of their design and synthesis would follow established methodologies.

The synthesis of analogues could involve modifications at various positions of the this compound structure, such as:

Varying the Galloyl Groups: Replacing the galloyl or dehydrodigalloyl moieties with other acyl groups to investigate the importance of the phenolic substitution pattern.

Modifying the Glucose Core: Altering the sugar unit to a different monosaccharide or changing the glycosidic linkages.

Altering the HHDP Bridge: Synthesizing analogues with different biaryl linkages or stereochemistry to probe the role of the HHDP group.

The synthetic routes developed for the total synthesis of this compound would serve as a foundation for accessing such derivatives. For example, by introducing different protected acid derivatives in the esterification steps, a variety of analogues could be prepared. danielromogroup.com

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The challenges encountered in the total synthesis of complex natural products like this compound often spur the development of new synthetic methods and strategies. nih.gov The intricate architecture of ellagitannins, characterized by multiple phenolic units and stereochemically dense cores, makes them ideal targets for methodological innovation.

The synthesis of the dehydrodigalloyl and HHDP moieties in this compound highlights the importance of efficient cross-coupling reactions to form C-C and C-O bonds between aromatic rings. clockss.org Research in this area could lead to the development of more efficient and selective catalysts for these types of transformations. thieme.de For instance, the need for stereoselective formation of the HHDP group could inspire the design of new chiral ligands for metal-catalyzed oxidative coupling reactions.

Furthermore, the dense arrangement of functional groups in this compound necessitates sophisticated protecting group strategies. This can drive the development of novel protecting groups with unique reactivity profiles, allowing for more streamlined and efficient synthetic sequences. organic-chemistry.org The pursuit of complex molecules like this compound continues to be a fertile ground for advancing the field of organic synthesis. rowan.edu

Mechanistic Investigations of Coriariin B Activity in in Vitro Biological Systems

Cellular Assays for Investigating Bioactivity

Direct and specific data on the bioactivity of isolated Coriariin B in cellular assays is limited in publicly available scientific literature. However, broader studies on plant extracts and classes of compounds that include this compound provide some context.

For instance, ellagitannins as a class have been evaluated for their effects on cancer cell lines. In one study, while a panel of fifteen monomeric and dimeric ellagitannins including this compound was investigated, the reported cytotoxic activity against various human carcinoma cell lines (KB, HeLa, DU-145, Hep 3B) and a leukemia cell line (HL-60) was highlighted for oenothein B, another compound in the study. researchgate.net

Similarly, tannins extracted from Coriaria nepalensis bark, which contains this compound, demonstrated significant radical scavenging abilities and were found to be non-toxic in cytotoxicity experiments. researchgate.net It is important to note that these findings relate to a complex extract and not to the purified compound itself. Therefore, the specific contribution of this compound to these observed effects has not been determined. Further research using purified this compound is necessary to establish its specific activity profile in cellular assays assessing proliferation, viability, and apoptosis.

Identification and Characterization of Molecular Targets

The identification of specific molecular targets is a critical step in understanding a compound's mechanism of action. This process involves identifying the proteins, enzymes, or nucleic acids with which the compound directly interacts to elicit a biological response.

As of now, dedicated studies to identify and characterize the specific molecular targets of this compound are not prevalent in the existing research landscape. While techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and computational docking are standard approaches for target identification, their application to this compound has not been extensively reported. Research has focused more on the targets of its metabolites, the urolithins, which have been shown to interact with various receptors and enzymes. acs.org The direct molecular binding partners of the parent compound, this compound, remain an area for future investigation.

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways governs many cellular processes, and understanding how a compound affects these pathways is key to deciphering its mechanism.

Direct evidence elucidating the specific intracellular signaling pathways modulated by isolated this compound is scarce. However, studies on related compounds and broader classes of tannins offer potential leads. For example, some ellagitannins have been shown to modulate key inflammatory and cell proliferation pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. acs.orgepdf.pub One study noted that a model dimer analog of coriariin A, a structurally related ellagitannin, could induce TNFα secretion, a process linked to various signaling pathways. epdf.pub Without studies conducted specifically on this compound, it is not possible to confirm if it modulates these or other pathways.

Enzyme Interaction and Modulation Studies

Investigating the interaction of compounds with enzymes can reveal mechanisms such as the inhibition of pathways responsible for disease progression.

While extracts containing this compound have shown enzyme-inhibitory properties, the specific effects of the isolated compound are not well-defined. A study on an extract from Syzygium jambos leaves, which was found to contain this compound among other polyphenols, demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to hyperglycemia. arabjchem.orgupm.edu.my However, the activity was attributed to the total extract, and the individual contribution of this compound was not isolated.

Separately, research has shown that various hydrolyzable tannins can inhibit the enzyme xanthine (B1682287) oxidase, which is involved in uric acid production. researchgate.net While these studies provide a basis for the potential enzyme-modulating effects of ellagitannins, specific kinetic studies and inhibition constants for this compound are needed to confirm and quantify its interaction with specific enzymes.

Studies on Gut Microbiota Transformation Products and their Bioactivity

Given that many polyphenols have low bioavailability, their health effects are often attributed to the actions of their metabolites produced by the gut microbiota.

Metabolic Fate in In Vitro Microbial Models

The metabolic transformation of this compound by gut microorganisms has been investigated using in vitro and ex vivo models with human fecal cultures. acs.orgresearchgate.net As an ellagitannin, this compound possesses a hexahydroxydiphenoyl (HHDP) group, which is the precursor to a class of bioactive metabolites known as urolithins. acs.orgnih.gov

The metabolic process begins with the hydrolysis of the ester bonds in the this compound molecule, releasing ellagic acid. The gut microbiota then further transforms ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. nih.gov This metabolic cascade results in the formation of various urolithins, such as Urolithin A, Urolithin B, and their intermediates. acs.orgnih.gov

Studies have demonstrated that incubating this compound with ex vivo cultures of human gut microbiota leads to the production of these urolithin derivatives. acs.orgisnff-jfb.com The specific types and quantities of urolithins produced can vary significantly between individuals, a difference attributed to the unique composition of each person's gut microbiome, sometimes referred to as different "metabotypes". researchgate.net

Table 1: Summary of In Vitro Gut Microbiota Metabolism of this compound

Parameter Finding References
Starting Compound This compound acs.org, nih.gov, researchgate.net
In Vitro Model Ex vivo cultures of human gut microbiota acs.org, researchgate.net, isnff-jfb.com
Metabolic Process Hydrolysis to Ellagic Acid, followed by lactone cleavage, decarboxylation, and dehydroxylation nih.gov
Primary Metabolites Urolithins (e.g., Urolithin A, Urolithin B) acs.org, nih.gov

| Influencing Factors | Individual gut microbiota composition determines the rate and profile of urolithin production | acs.org, researchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
Coriariin A
Ellagic acid
Oenothein B
Urolithin A
Urolithin B
α-amylase
α-glucosidase

Preclinical in Vivo Research of Coriariin B in Animal Models

Selection and Justification of Animal Models for Specific Research Objectives

The selection of appropriate animal models is fundamental for elucidating the biological activities of compounds like Coriariin B. In preclinical research involving ellagitannins, rodent models, particularly mice and rats, are predominantly used.

Mice are frequently chosen for their well-characterized genetics, ease of handling, and the availability of a wide range of established disease models. For instance, in antitumor activity studies of ellagitannins, mouse models with induced tumors are common. A study investigating the antitumor effects of various tannins, including the structurally similar Coriariin A, utilized mice inoculated with Sarcoma-180 cells. jst.go.jp This model is justified by its ability to form solid tumors, allowing for the assessment of a compound's ability to inhibit tumor growth. Similarly, for studying immunomodulatory effects, BALB/c mice are often selected due to their well-defined immune system responses. nih.gov

Rats are often the model of choice for pharmacokinetic and metabolism studies due to their larger size, which facilitates easier blood and tissue sampling. nih.govnih.gov For example, Sprague-Dawley rats have been used to investigate the bioavailability and metabolism of ellagitannins, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The choice of rats for these studies is justified by their physiological and metabolic similarities to humans in some aspects of drug metabolism.

The justification for these models lies in their ability to recapitulate specific aspects of human diseases or physiological processes, providing a platform to assess the efficacy and biological fate of compounds like this compound.

Efficacy Studies in Disease-Relevant Animal Models

Efficacy studies in animal models are crucial for determining the therapeutic potential of this compound. While direct efficacy studies on this compound are limited, research on related dimeric ellagitannins provides significant insights.

Antitumor Activity: A notable study evaluated the antitumor activity of sixty-three tannins, including Coriariin A, in a Sarcoma-180 ascites mouse model. jst.go.jp In this model, the compounds were administered intraperitoneally. The study revealed that dimeric ellagitannins, as a class, exhibited significant antitumor activity. Coriariin A demonstrated strong activity, suggesting that this compound may possess similar potential.

Another related compound, Oenothein B, has also shown antitumor effects in vivo. nih.gov Studies have demonstrated its ability to inhibit tumor growth, further supporting the potential of this class of compounds in cancer research. nih.gov

Anti-inflammatory and Neuroprotective Effects: Research on Oenothein B has also highlighted its potential anti-inflammatory and neuroprotective effects in vivo. In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), oral administration of Oenothein B was found to reduce neuroinflammation in the brain and suppress associated abnormal behaviors. mdpi.commdpi.com These findings suggest that this compound could have similar therapeutic applications in inflammatory and neurodegenerative conditions.

The table below summarizes the efficacy of related ellagitannins in animal models.

CompoundAnimal ModelDisease/ConditionObserved EfficacyCitation
Coriariin A Mice (Sarcoma-180)Cancer (Sarcoma)Significant antitumor activity jst.go.jp
Oenothein B Mice (LPS-induced)Systemic Inflammation / NeuroinflammationReduced neuroinflammation, suppressed abnormal behavior mdpi.commdpi.com
Oenothein B MiceTumor GrowthInhibition of tumor growth nih.gov

Immunological Responses to this compound in Animal Systems

The immunomodulatory properties of ellagitannins are a key area of investigation. Studies on related compounds suggest that this compound could elicit significant immunological responses in animal systems.

Research on Oenothein B has demonstrated its ability to modulate the immune system in vivo. nih.gov Intraperitoneal administration of Oenothein B in BALB/c mice led to the recruitment of neutrophils to the peritoneum. nih.gov This was associated with an increase in the production of keratinocyte chemoattractant (KC), the murine equivalent of human IL-8, a potent neutrophil-attracting chemokine. nih.gov These findings indicate a pro-inflammatory and immune-activating potential.

Furthermore, Oenothein B has been shown to enhance the production of interferon-gamma (IFNγ) by lymphocytes, including natural killer (NK) cells and T cells. plos.org IFNγ is a critical cytokine in the immune response against tumors and infections. The ability of Oenothein B to stimulate IFNγ production suggests that this compound might also enhance host immune surveillance. plos.org

The immunomodulatory effects observed for Oenothein B are summarized in the table below.

CompoundAnimal ModelImmune Cell TypeImmunological ResponseCitation
Oenothein B BALB/c MiceNeutrophilsInduced recruitment to the peritoneum nih.gov
Oenothein B BALB/c Mice-Increased serum levels of Keratinocyte Chemoattractant (KC) nih.gov
Oenothein B -Lymphocytes (NK cells, T cells)Enhanced Interferon-gamma (IFNγ) production plos.org

Systemic and Organ-Specific Biological Effects in Animal Models

The systemic and organ-specific effects of this compound are largely inferred from studies on related ellagitannins. These compounds, upon administration, can exert effects on various organs.

Central Nervous System: As mentioned previously, Oenothein B has demonstrated the ability to cross the blood-brain barrier to some extent and exert neuroprotective effects. In vivo studies showed that it could mitigate neuroinflammation in the brain of mice with systemic inflammation. mdpi.commdpi.com It was also found to activate the extracellular signal-regulated kinase 2 (ERK2) signaling pathway in the mouse brain, which is involved in synaptic transmission and memory. mdpi.com

Liver: The liver is a primary site of metabolism for many xenobiotics. While specific data on this compound's direct effects on the liver are scarce, studies on other hydrolyzable tannins have investigated their impact. For instance, Corilagin, another hydrolyzable tannin, has been shown to have protective effects against acute cholestasis in a rat model by reducing inflammation and oxidative stress in the liver. nih.gov

Gastrointestinal Tract: The gastrointestinal tract is where the initial metabolism of orally ingested ellagitannins occurs, primarily mediated by the gut microbiota. nih.govacs.org This metabolic process itself is a significant systemic effect, leading to the formation of urolithins, which are then absorbed and exert their own biological activities. mdpi.com

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ellagitannins like this compound have been investigated in animal models, primarily rats.

Pharmacokinetics: Studies on various ellagitannins have consistently shown that they have low bioavailability as intact molecules when administered orally. nih.govmdpi.commdpi.com For example, a study on the bioavailability of raspberry ellagitannins in rats found that they disappeared in the stomach without significant accumulation of their hydrolysis product, ellagic acid, in the plasma. nih.gov

The primary metabolic fate of ellagitannins in vivo is their conversion by the gut microbiota into smaller, more readily absorbable molecules called urolithins. mdpi.com Research on the metabolism of strawberry ellagitannins in rats showed that the degree of polymerization of the ellagitannin influenced the type of urolithin produced. acs.org A study on punicalagin, another ellagitannin, in rats also confirmed its transformation into urolithin derivatives. nih.gov The parent compound, however, was detected in plasma at low concentrations. nih.gov

A study on a purified ellagitannin, FR429, administered intravenously to rats, found that the parent compound was not detected in plasma but its metabolites were found in bile and urine, indicating rapid metabolism and excretion. mdpi.com The major metabolic pathways were identified as methylation and glucuronidation. mdpi.com

Pharmacodynamics: The pharmacodynamic effects of ellagitannins are often attributed to their metabolites, the urolithins, due to their better absorption and systemic availability. The antitumor and anti-inflammatory effects observed in vivo are likely a result of the combined action of the parent compound (if any is absorbed) and its various metabolites. The relationship between the administered dose of an ellagitannin and the resulting biological effect is complex due to this extensive metabolism.

The table below summarizes key pharmacokinetic parameters for ellagitannins in rats.

Compound ClassAnimal ModelKey Pharmacokinetic FindingsCitation
Ellagitannins RatsLow oral bioavailability of the parent compound nih.govmdpi.com
Ellagitannins RatsMetabolism by gut microbiota to form urolithins nih.govacs.org
Purified Ellagitannin (FR429) Rats (IV)Rapid metabolism via methylation and glucuronidation; not detected in plasma mdpi.com
Punicalagin RatsParent compound detected in plasma at low concentrations; metabolites excreted in urine and feces nih.gov

Advanced Analytical Methods for Coriariin B Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Stereochemical Analysis: The numerous chiral centers within the glucose core and the atropisomerism of the HHDP group make the stereochemistry of Coriariin B complex. Two-dimensional (2D) NMR experiments are essential for determining the relative configuration of these centers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the glucose unit and the protons of the galloyl and HHDP groups. The magnitude of the coupling constants (J-values) between adjacent protons in the glucose ring can help determine their relative stereochemistry (axial vs. equatorial).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. NOE correlations are critical for establishing the stereochemistry of the glycosidic linkage and the relative orientation of the various substituent groups. For example, NOEs between specific protons of the glucose core and the aromatic protons of the galloyl or HHDP groups can define their spatial arrangement.

Conformational Analysis: The flexibility of the ester linkages and the glucose ring means that this compound can exist in various conformations. Temperature-dependent NMR studies and the analysis of NOE data can provide insights into the preferred conformation in solution. The atropisomerism of the HHDP group, which arises from restricted rotation around the biaryl bond, can also be investigated using NMR. The presence of distinct sets of signals for the two halves of the HHDP moiety can indicate slow rotation on the NMR timescale, and specialized NMR techniques can be used to study the kinetics of this process.

¹H and ¹³C NMR Spectral Data Interpretation: The ¹H NMR spectrum would show characteristic signals for the anomeric proton of the glucose unit, aromatic protons of the galloyl and HHDP groups, and the protons of the glucose core. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the glucose moiety. The precise chemical shifts of these signals are highly sensitive to the local electronic environment and stereochemistry. libretexts.org

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the isolation, purity assessment, and quantification of this compound.

Purity Assessment: To ensure the reliability of biological and chemical studies, it is crucial to work with highly purified this compound. HPLC and UPLC, coupled with a suitable detector like a Diode-Array Detector (DAD) or a mass spectrometer, are the methods of choice for assessing the purity of an isolated sample. A pure sample of this compound should present as a single, sharp peak in the chromatogram under optimized separation conditions. The presence of other peaks would indicate impurities, which could be co-extracted natural products or degradation products. Peak purity analysis using a DAD can further confirm the homogeneity of the main peak by comparing the UV-Vis spectra across the peak.

Quantification: For quantitative analysis, a validated HPLC or UPLC method is required. This involves developing a method with appropriate linearity, accuracy, precision, and sensitivity. A typical method would involve a reversed-phase C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Table 8.3.1: Parameters for a Validated HPLC Method for Quantification

Parameter Description Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value. Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio of 3:1

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

While a specific, validated HPLC or UPLC method for the routine quantification of this compound is not widely published, methods for the analysis of other ellagitannins can be adapted and validated for this purpose. researchgate.netmdpi.com

Emerging Analytical Platforms for High-Throughput Screening of Analogues

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules with specific biological activities. nih.gov While specific HTS campaigns for this compound analogues are not documented in the literature, emerging analytical platforms are well-suited for such endeavors. The goal would be to screen libraries of this compound derivatives or related ellagitannins to identify compounds with enhanced or novel therapeutic properties.

Emerging platforms for HTS often involve miniaturized assays in 96-well or 384-well plates, coupled with automated liquid handling and sensitive detection methods. nih.gov For screening this compound analogues, assays could be designed to measure activities such as enzyme inhibition, antioxidant capacity, or effects on cell signaling pathways.

A key analytical challenge in HTS is the rapid analysis of the results. Mass spectrometry-based screening methods are becoming increasingly popular as they are label-free and can provide structural information about the active compounds. researchgate.net An approach using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) could be employed for the rapid screening of ellagitannins. researchgate.net This technique can quickly identify and semi-quantify a wide range of ellagitannins in complex mixtures, making it suitable for screening extracts from different plant sources or fractions from a combinatorial synthesis of this compound analogues. researchgate.net

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. nih.gov This involves synthesizing the molecule of interest, in this case, this compound, with one or more atoms replaced by their stable isotopes (e.g., ¹³C or ¹⁵N). When this labeled this compound is introduced into a cell culture or administered to an animal model, the labeled atoms can be tracked as the molecule is metabolized.

The analysis of samples from such studies is typically performed using mass spectrometry or NMR spectroscopy. Mass spectrometry can detect the mass shift in metabolites that have incorporated the stable isotopes, allowing for their unambiguous identification. For example, if this compound is labeled with ¹³C in its glucose moiety, any metabolites containing this glucose unit will exhibit a corresponding increase in mass. This allows for the clear differentiation of drug-derived metabolites from endogenous molecules.

While specific isotopic labeling studies on this compound have not been reported, the general metabolic pathway of ellagitannins is known to involve hydrolysis to ellagic acid, which is then further metabolized by the gut microbiota into urolithins. An isotopic labeling study with ¹³C-labeled this compound could definitively confirm this pathway and potentially identify novel or previously uncharacterized metabolites. Such studies would provide crucial information on the bioavailability and the identity of the bioactive metabolites of this compound.

Research Gaps, Challenges, and Future Directions in Coriariin B Studies

Unexplored Aspects of Biosynthesis and Enzymology

The complete biosynthetic pathway of Coriariin B is yet to be fully elucidated. While the general pathway for ellagitannins involves the oxidation of galloyl groups of pentagalloyl-D-glucose, the specific enzymes and regulatory mechanisms that lead to the formation of the dehydrodigalloyl group and the subsequent dimerization to form this compound are not well understood. researchgate.netacs.org Key research questions that remain unanswered include the identification and characterization of the specific oxidases and dehydrogenases involved in these transformations. Furthermore, the enzymology, including the substrate specificity, kinetics, and reaction mechanisms of these enzymes, requires in-depth investigation. nih.gov Understanding these aspects is crucial for the potential biotechnological production of this compound. wikipedia.orgencyclopedia.pub

Novel Approaches in Biomimetic and Chemoenzymatic Synthesis

The total synthesis of this compound has been achieved, but it often involves lengthy and complex chemical steps. clockss.orgresearchgate.net Future research should focus on developing more efficient and stereoselective synthetic strategies. Biomimetic synthesis, which mimics the natural biosynthetic pathways, presents a promising approach. numberanalytics.comengineering.org.cn This could involve using metal-catalyzed oxidative coupling reactions to construct the hexahydroxydiphenoyl (HHDP) group in a stereoselective manner. clockss.org

Advanced Predictive Modeling for Structure-Activity Relationships

While some biological activities of this compound have been reported, a comprehensive understanding of its structure-activity relationships (SAR) is lacking. Advanced predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to bridge this gap. numberanalytics.comcreative-proteomics.comresearchgate.net These computational methods can help to identify the key structural features of this compound that are responsible for its biological effects. researchgate.netnih.gov

By creating predictive models, researchers can screen virtual libraries of this compound analogs to identify new compounds with potentially enhanced activity or improved pharmacokinetic properties. creative-proteomics.com This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. numberanalytics.com Furthermore, the development of novel modeling methods, such as Spectral-SAR, could provide deeper insights into the chemical-biological interactions of this compound. mdpi.com

Comprehensive Mechanistic Understanding at the Molecular and Cellular Level

The precise molecular and cellular mechanisms underlying the observed biological activities of this compound are not fully understood. For instance, while it has been shown to exhibit antitumor activity, the specific signaling pathways and molecular targets involved remain to be elucidated. brill.com Future research should focus on detailed mechanistic studies to unravel how this compound interacts with cellular components, modulates signaling cascades, and ultimately elicits its biological responses. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound, helping to identify its primary targets and downstream effectors. A deeper understanding of its mechanism of action is essential for its potential therapeutic applications.

Methodological Innovations in Isolation, Analysis, and Quantification

The isolation of this compound from natural sources can be challenging due to its complex structure and the presence of other closely related tannins. researchgate.netscience.gov The development of more efficient and selective isolation techniques is crucial for obtaining high-purity this compound for research purposes. This could involve the use of advanced chromatographic methods, such as counter-current chromatography or supercritical fluid chromatography.

In terms of analysis and quantification, while methods like NMR and mass spectrometry are used, there is a need for more sensitive and high-throughput analytical techniques. arabjchem.orgnih.gov The development of validated analytical methods for the quantification of this compound in complex biological matrices, such as plasma and tissues, is essential for pharmacokinetic and metabolism studies. nih.gov Furthermore, novel analytical approaches could help in the characterization of its metabolites. mdpi.com

Interdisciplinary Research Opportunities for this compound Investigation

The multifaceted nature of this compound research presents numerous opportunities for interdisciplinary collaboration. upenn.edubrown.eduuwb.edu Chemists, biologists, pharmacologists, and computational scientists can work together to unravel the complexities of this natural product. ucsc.edunih.gov For example, collaborations between synthetic chemists and enzymologists could lead to novel chemoenzymatic routes for its synthesis. Similarly, joint efforts between pharmacologists and computational modelers can accelerate the identification of new therapeutic applications for this compound and its derivatives. Such interdisciplinary approaches will be key to overcoming the existing challenges and unlocking the full scientific and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Coriariin B in plant extracts?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Characterization requires spectroscopic methods (NMR, MS) and comparison with reference standards. Ensure purity validation via melting point analysis and HPLC retention times. For novel compounds, provide full structural elucidation data, including 2D-NMR (COSY, HSQC) .

Q. What analytical techniques are prioritized to confirm this compound’s structural identity and purity in new studies?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹³C/¹H NMR are critical for structural confirmation. Purity is validated using reverse-phase HPLC with UV detection (e.g., λ = 280 nm). For crystalline forms, X-ray diffraction adds definitive evidence. Always cross-validate results with synthetic analogs or isolated standards from established repositories .

Q. How do researchers formulate testable hypotheses about this compound’s biological mechanisms using limited preliminary data?

  • Methodological Answer : Apply the PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: untreated controls; Outcome: measurable biomarkers like enzyme inhibition). For example: “Does this compound (10–100 µM) reduce ROS levels in in vitro macrophage models compared to untreated controls?” Use systematic literature reviews to identify knowledge gaps and anchor hypotheses .

Advanced Research Questions

Q. How can experimental designs control for confounding variables when assessing this compound’s efficacy in complex biological systems?

  • Methodological Answer : Implement randomized block designs to account for batch variability in plant extracts. Use blinding during data collection to reduce observer bias. Include positive controls (e.g., known antioxidants) and negative controls (solvent-only). For in vivo studies, standardize animal models by age, diet, and genetic background. Replicate experiments across independent labs to verify reproducibility .

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to quantify heterogeneity using metrics like (proportion of total variation due to heterogeneity). Stratify studies by variables such as dosage, solvent systems, or model organisms. For example, if > 50%, perform subgroup analyses to identify sources of variability (e.g., extraction methods altering compound stability) . Validate findings via in silico docking studies to reconcile divergent mechanistic claims .

Q. Which statistical methods are most appropriate for synthesizing dose-response data from this compound toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic or probit models) to estimate LD₅₀/IC₅₀ values. Apply mixed-effects models to account for inter-study variability. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Tools like R’s drc package or GraphPad Prism are widely accepted .

Q. How should systematic reviews on this compound’s bioactivity address database biases and ensure comprehensive evidence retrieval?

  • Methodological Answer : Follow PRISMA guidelines and search multiple databases (PubMed, Embase, Web of Science) using Boolean operators (e.g., “this compound AND (antioxidant OR anti-inflammatory)”). Avoid over-reliance on Google Scholar due to inconsistent indexing. Document search strategies in full (e.g., MeSH terms, filters) and assess publication bias via funnel plots .

Tables for Quick Reference

Metric Use Case Tool/Resource Reference
StatisticQuantifying meta-analysis heterogeneityRevMan, R metafor
HR-MSStructural confirmationAgilent Q-TOF
PICO FrameworkHypothesis formulationSystematic review protocols
PRISMA GuidelinesSystematic review reportingPRISMA Checklist

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.